3-(Benzylsulfanyl)propan-1-ol
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Overview
Description
3-(Benzylsulfanyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄OS. It is characterized by the presence of a benzylsulfanyl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)propan-1-ol typically involves the reaction of benzyl mercaptan with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with 3-chloropropanol under basic conditions to yield the desired product .
Reaction:
C6H5CH2SH+ClCH2CH2CH2OH→C6H5CH2SCH2CH2CH2OH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Oxidation: Benzylsulfanylpropanoic acid or benzylsulfanylpropanal.
Reduction: Benzylthiol and propanol.
Substitution: Various substituted benzylsulfanyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(Benzylsulfanyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfanyl)propan-1-ol
- 3-(Methylsulfanyl)propan-1-ol
- 3-(Ethylsulfanyl)propan-1-ol
Uniqueness
3-(Benzylsulfanyl)propan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzylsulfanyl group can participate in specific interactions with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-benzylsulfanylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPOLNVTYFXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323438 |
Source
|
Record name | 3-(Benzylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26902-03-4 |
Source
|
Record name | NSC404010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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